1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid
Description
1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a trifluoromethyl-substituted benzyl group at the nitrogen atom and a carboxylic acid moiety at the C3 position of the pyrrolidine ring. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)11-3-1-2-9(6-11)7-17-5-4-10(8-17)12(18)19/h1-3,6,10H,4-5,7-8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOBJQXZUHNPHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601160431 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-[[3-(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601160431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086375-40-7 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-[[3-(trifluoromethyl)phenyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086375-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-[[3-(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601160431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization and Pyrrolidine Ring Formation
The pyrrolidine core is commonly formed via cyclization reactions from appropriate precursors such as amino acids or open-chain intermediates. For example, starting from a chiral amino acid derivative (e.g., L-proline or its derivatives), cyclization can be induced under conditions favoring ring closure with retention of stereochemistry.
Introduction of the 3-(Trifluoromethyl)benzyl Group
The benzyl substituent bearing the trifluoromethyl group is introduced typically via nucleophilic substitution or reductive amination at the nitrogen atom of the pyrrolidine ring. This step requires careful control of reaction conditions to avoid racemization and side reactions.
Carboxylic Acid Functionalization
The carboxylic acid group at the 3-position can be introduced or preserved through esterification and subsequent hydrolysis steps or direct functionalization methods. Protection of the amino group during these steps is often necessary to prevent unwanted reactions.
Enantioselective Hydrogenation
A key step in obtaining the desired stereochemistry involves enantioselective hydrogenation of unsaturated precursors using chiral catalysts such as rhodium or ruthenium complexes. This method provides high enantiomeric excess (ee) and yield under moderate conditions.
Protection and Deprotection
Protecting groups like tert-butoxycarbonyl (Boc) are employed on amino functionalities to facilitate multi-step synthesis without side reactions. Deprotection under acidic conditions yields the free amine in the final product.
Representative Preparation Procedure Based on Literature and Patents
A representative synthetic sequence adapted from related pyrrolidine-3-carboxylic acid derivatives includes:
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrrolidine ring formation | Cyclization of chiral amino acid derivative | 70-85 | Retains stereochemistry |
| 2 | Benzylation | Alkylation with 3-(trifluoromethyl)benzyl bromide, K2CO3, DMF | 75-80 | N-alkylation under mild base |
| 3 | Protection of amine | Boc2O, triethylamine, DCM | 85-92 | Protects amino group |
| 4 | Esterification | Methanol, DCC, DMAP | 85-90 | Methyl ester formation |
| 5 | Enantioselective hydrogenation | Rhodium or ruthenium catalyst, H2, moderate pressure/temperature | >99% ee | Ensures stereochemical purity |
| 6 | Deprotection and hydrolysis | TFA or acidic conditions, aqueous base | 80-90 | Removes Boc and hydrolyzes ester |
This sequence can be adapted specifically for 1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid by substituting the benzylation reagent with 3-(trifluoromethyl)benzyl bromide or equivalent electrophile.
Research Findings and Optimization
Enantioselective Hydrogenation: According to patent literature, asymmetric hydrogenation using chiral catalysts under 30-40 bar hydrogen pressure at 30°C achieves >99.9% conversion and enantiomeric purity, critical for pharmaceutical-grade material.
Solvent and Reagent Selection: Use of solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM) is common. Bases like potassium carbonate facilitate N-alkylation with high selectivity.
Purification: Silica gel chromatography and recrystallization from aqueous ethanol or water are effective for isolating the pure acid with high yield and purity.
Formulation Considerations: For in vivo applications, preparation of stock solutions involves dissolving the compound in DMSO followed by dilution with PEG300, Tween 80, or corn oil to achieve clear solutions suitable for biological assays.
Data Table: Example Yields and Conditions for Key Steps
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Material Science: Its trifluoromethyl group imparts unique properties, making it useful in the development of advanced materials with specific characteristics.
Biological Studies: The compound can be used to study the effects of trifluoromethyl groups on biological systems, including enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by forming key hydrogen bonds and other interactions with the target protein . This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid and its analogs:
Key Observations:
- Trifluoromethyl vs. Halogen Substituents : The CF₃ group in the target compound improves metabolic stability compared to bromine in ’s analog, which may undergo debromination .
- Ring Modifications : The pyridine derivative () exhibits higher acidity due to the electron-withdrawing nature of the aromatic ring, unlike the pyrrolidine-based compounds .
Biological Activity
1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid has a unique chemical structure characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. Its molecular formula is C13H14F3N, and it has a molecular weight of approximately 251.25 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C13H14F3N |
| Molecular Weight | 251.25 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds similar to 1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid have shown cytotoxic effects in various cancer cell lines. A study demonstrated that certain pyrrolidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, suggesting that structural modifications can enhance their efficacy against cancer cells .
The mechanism underlying the anticancer activity often involves the modulation of key signaling pathways associated with cell proliferation and survival. For example, compounds with a similar structure have been shown to inhibit the IKKb pathway, which is crucial for NF-κB activation—a factor involved in inflammation and cancer progression .
Antimicrobial Activity
In addition to anticancer properties, 1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid may possess antimicrobial activity. Research indicates that fluorinated compounds can exhibit enhanced antibacterial effects against resistant strains of bacteria due to their ability to disrupt bacterial membranes or interfere with metabolic pathways .
Table 2: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Potential activity against resistant bacteria |
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of various pyrrolidine derivatives, including 1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid, against different cancer cell lines. The results showed that specific modifications in the compound's structure led to increased cytotoxicity compared to standard chemotherapy agents like bleomycin .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties of fluorinated pyrrolidine derivatives. The findings suggested that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new therapeutic agents in combating multidrug-resistant infections .
Q & A
Advanced Research Question
- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and oxidative stress (H₂O₂). Monitor degradation via HPLC.
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using LC-MS/MS.
- X-ray Crystallography : Resolve degradation byproducts if amorphous precipitates form .
How can researchers investigate synergistic effects with clinical agents targeting related pathways?
Advanced Research Question
Design combinatorial studies with mTOR inhibitors (e.g., rapamycin) or chemotherapeutics (e.g., docetaxel). Use Chou-Talalay synergy assays to calculate combination indices (CI <1 indicates synergy). Transcriptomic profiling (RNA-seq) post-treatment can identify co-regulated pathways (e.g., apoptosis or hypoxia) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
